molecular formula C17H15NO2 B1327514 2'-Cyano-3-(4-methoxyphenyl)propiophenone CAS No. 898775-56-9

2'-Cyano-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327514
CAS RN: 898775-56-9
M. Wt: 265.31 g/mol
InChI Key: CJJIVSSXRZIDMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel condensation reaction, which is a method commonly used to synthesize α,β-unsaturated carbonyl compounds. In the case of the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, the process reported involves isomerization with potassium t-butoxide in t-butanol, followed by alkylation with methyl iodide . Similarly, the synthesis of alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates involves a Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate, catalyzed by piperidine . These methods could potentially be adapted for the synthesis of 2'-Cyano-3-(4-methoxyphenyl)propiophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 2'-Cyano-3-(4-methoxyphenyl)propiophenone has been characterized using techniques such as FTIR, 1H, and 13C NMR . These techniques provide detailed information about the functional groups present and the overall molecular architecture. For instance, the presence of cyano and methoxy groups can be confirmed and their influence on the chemical shifts in NMR can be analyzed. The structure of an "abnormal" product, 3-t-butoxy-2-cyano-2-methyl-2',4'-dimethoxypropiophenone, was elucidated during the synthesis of a related compound .

Chemical Reactions Analysis

The chemical reactivity of cyano and methoxy-substituted compounds has been explored in the context of copolymerization with styrene . The presence of these functional groups can influence the reactivity of the compound in radical-initiated polymerization reactions. The copolymerization results in a material that decomposes in a two-step process when subjected to thermal analysis. This suggests that 2'-Cyano-3-(4-methoxyphenyl)propiophenone could also participate in similar reactions, potentially leading to novel polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their decomposition behavior and copolymer composition . The copolymers decompose in two distinct thermal steps, indicating stability up to a certain temperature range. The presence of cyano and methoxy groups in the structure of 2'-Cyano-3-(4-methoxyphenyl)propiophenone would likely confer similar thermal properties. Additionally, the solubility, melting point, and other physical properties can be predicted based on the functional groups present and their known effects on related compounds.

Scientific Research Applications

Subheading Optical Properties and Stacking Modes

2'-Cyano-3-(4-methoxyphenyl)propiophenone derivatives demonstrate varied optical properties based on distinct face-to-face stacking modes. Specifically, the emission peaks of certain derivatives show a significant red-shift upon grinding, indicating changes in their optical characteristics due to phase transitions from crystalline to amorphous states. These findings are supported by differential scanning calorimetry, powder X-ray diffractometry, and other spectroscopic analyses, highlighting the compound's potential in understanding and manipulating mechanofluorochromic properties (Song et al., 2015).

Polymer Synthesis and Properties

Subheading Copolymerization and Thermal Properties

2'-Cyano-3-(4-methoxyphenyl)propiophenone has been utilized in the synthesis of novel copolymers, particularly focusing on its incorporation with styrene and other monomers. These studies reveal insights into the copolymer composition, structure, and thermal behavior. The decomposition of these copolymers occurs in a two-step process under nitrogen, highlighting the chemical stability and potential applications of these materials in various fields. The detailed characterization of these copolymers provides a foundation for further exploration of their practical applications (Kharas et al., 2016).

Molecular Interactions and Crystal Packing

Subheading Non-hydrogen Bonding Interactions

The compound showcases interesting molecular interactions, particularly N⋯π and O⋯π interactions, which play a crucial role in its crystal packing. These non-hydrogen bonding interactions contribute to the compound's structural stability and could influence its physicochemical properties, making it a subject of interest in crystallography and material science (Zhang et al., 2011).

Synthetic Applications

Subheading Semisynthesis and Catalysis

2'-Cyano-3-(4-methoxyphenyl)propiophenone is involved in semisynthetic procedures, showcasing its versatility in chemical synthesis. The compound's role in reactions involving catalysis and isomerization underscores its importance in streamlining synthetic pathways and enhancing reaction efficiencies. This aspect opens avenues for its application in synthetic organic chemistry, potentially leading to the development of novel compounds and materials (Joshi et al., 2005).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-15-9-6-13(7-10-15)8-11-17(19)16-5-3-2-4-14(16)12-18/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJIVSSXRZIDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644261
Record name 2-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-3-(4-methoxyphenyl)propiophenone

CAS RN

898775-56-9
Record name 2-[3-(4-Methoxyphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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